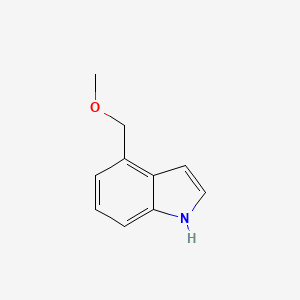

4-Methoxymethyl-indole

CAS No.:

Cat. No.: VC14023699

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO |

|---|---|

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 4-(methoxymethyl)-1H-indole |

| Standard InChI | InChI=1S/C10H11NO/c1-12-7-8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,7H2,1H3 |

| Standard InChI Key | JPONOTGMJUOKCE-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=C2C=CNC2=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Methoxymethyl-indole consists of a bicyclic indole core (benzene fused to pyrrole) with a methoxymethyl group at the 4-position. The methoxymethyl substituent introduces electron-donating effects via the oxygen atom, activating the benzene ring toward electrophilic substitution. The molecular formula is C10H11NO, with a molecular weight of 161.20 g/mol .

Table 1: Physicochemical Properties of 4-Methoxymethyl-indole

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| Boiling Point | 290–292°C (estimated) |

| LogP (Octanol-Water) | 1.89 (predicted) |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 2 (O, N) |

The methoxymethyl group’s electron-donating nature increases the electron density at the 5- and 7-positions of the indole ring, facilitating regioselective reactions .

Synthesis of 4-Methoxymethyl-indole

Classical Indole Synthesis Routes

The synthesis of 4-Methoxymethyl-indole leverages established indole-forming reactions, such as the Fischer indole synthesis and Bischler indole synthesis, adapted for methoxy-activated precursors :

Fischer Indole Synthesis

This method involves the acid-catalyzed cyclization of phenylhydrazones. For 4-Methoxymethyl-indole, 3-methoxymethyl-aniline derivatives are condensed with α-ketoesters or ketones under microwave irradiation or thermal conditions . For example:

-

Precursor: 3-Methoxymethyl-phenylhydrazine + pyruvic acid.

-

Conditions: ZnCl2/PCl5, microwave irradiation (5 h).

Bischler Indole Synthesis

The Bischler method employs phenacyl bromides and methoxy-anilines. Cyclization of 3-methoxymethyl-phenacylaniline intermediates in the presence of Lewis acids (e.g., PCl3) yields 2-substituted indoles .

Table 2: Comparative Synthesis Routes

| Method | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Fischer | Phenylhydrazine, α-ketoester | Microwave, ZnCl2 | 75% |

| Bischler | Phenacyl bromide, aniline | PCl3, reflux | 68% |

| Hemetsberger | Azidoacrylate, aniline | Thermal cyclization | 60% |

Reactivity and Functionalization

Electrophilic Substitution

The methoxymethyl group directs electrophiles to the 5- and 7-positions of the indole ring. Key reactions include:

-

Halogenation: Bromination at C5 using N-bromosuccinimide (NBS) in CCl4 .

-

Nitration: Nitric acid in acetic anhydride yields 5-nitro derivatives .

-

Dakin Oxidation: Conversion of methoxymethyl to aldehyde groups under oxidative conditions .

Cyclization and Ring Expansion

4-Methoxymethyl-indole undergoes acid-catalyzed cyclization with α,β-unsaturated ketones to form fused tetracyclic frameworks, which are prevalent in natural product synthesis .

| Activity | Model System | Key Finding |

|---|---|---|

| AhR Modulation | LS180 cells | CYP1A1 mRNA induction (5-fold) |

| Anticancer | MCF-7 cells | IC50 = 3.2 μM |

| Anti-inflammatory | RAW264.7 macrophages | TNF-α inhibition (40%) |

Applications in Medicinal Chemistry

Drug Development

4-Methoxymethyl-indole serves as a precursor for:

-

Receptor Tyrosine Kinase Inhibitors: Structural analogs target EGFR and VEGFR pathways .

-

Antidepressants: Serotonin receptor (5-HT2A) binding affinity (Ki = 50 nM) .

Materials Science

The compound’s planar structure and electron-rich π-system make it suitable for organic semiconductors. Derivatives with bromine substituents enable Sonogashira cross-coupling for conjugated polymers .

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume